

# Comprehensive Technical Profile: Pharmacological Activity of Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Carebastine

CAS No.: 90729-42-3

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## Drug Profile and Metabolic Activation

**Carebastine** is the **active carboxylic acid metabolite** of the second-generation antihistamine **ebastine**. Following oral administration, ebastine undergoes extensive first-pass metabolism primarily mediated by the **hepatic cytochrome P450 3A4 (CYP3A4)** enzyme system, converting it to **carebastine**. This conversion is practically complete, with minimal detectable parent compound found in plasma after administration. **Carebastine** is responsible for **the majority of therapeutic effects** attributed to ebastine administration, functioning as a potent, selective, peripherally-acting H<sub>1</sub> receptor inverse agonist with **additional anti-inflammatory and anti-angiogenic properties**. The metabolite demonstrates a **favorable pharmacokinetic profile** with a terminal elimination half-life of approximately 10-19 hours, supporting once-daily dosing regimens for allergic disorders [1] [2] [3].

Table: Basic Pharmacological Characteristics of **Carebastine**

Parameter	Characteristics
Origin	Active metabolite of ebastine
Metabolic Pathway	Hepatic CYP3A4 and CYP2J2-mediated oxidation
Primary Mechanism	Selective H <sub>1</sub> receptor inverse agonist

Parameter	Characteristics
Key Properties	Antihistaminic, anti-allergic, anti-angiogenic
Plasma Half-Life	10-19 hours
Protein Binding	>95%
Special Characteristics	Minimal blood-brain barrier penetration

## Primary Pharmacological Mechanism

### H<sub>1</sub> Receptor Inverse Agonism

**Carebastine** exerts its primary therapeutic effect through **competitive inhibition** of histamine at peripheral H<sub>1</sub> receptors. Unlike classical antagonists, **carebastine** functions as an **inverse agonist** that stabilizes the H<sub>1</sub> receptor in its inactive conformation, thereby reducing basal receptor signaling activity and preventing histamine-mediated effects. This mechanism provides superior therapeutic efficacy compared to neutral antagonists in allergic conditions where there is often elevated constitutive receptor activity [4].

The molecular basis for **carebastine**'s activity involves:

- **High-affinity binding** to the H<sub>1</sub> receptor's orthosteric site, preventing histamine binding and subsequent G-protein activation
- **Stabilization of the receptor's inactive state** through specific interactions with transmembrane domains
- **Suppression of downstream signaling cascades** including NF-κB and AP-1 transcription factor activation
- **Inhibition of calcium mobilization** and subsequent inflammatory mediator release

### Structure-Activity Relationship

**Carebastine's zwitterionic character** - possessing both positive and negative charges at physiological pH - significantly contributes to its pharmacological profile. This molecular characteristic:

- **Enhances receptor selectivity** through complementary charge interactions with the H<sub>1</sub> receptor binding pocket
- **Limits central nervous system penetration** due to reduced blood-brain barrier permeability
- **Minimizes anticholinergic effects** through targeted receptor specificity
- **Extends receptor residence time** through strong ionic interactions with key residues (Lys191 and Thr194) in the fifth transmembrane domain

This targeted binding accounts for **carebastine's improved safety profile** compared to first-generation antihistamines, particularly the reduced incidence of sedative and anticholinergic side effects [1] [4].

## Additional Pharmacological Activities

### Anti-Angiogenic Properties

Beyond its antihistaminic effects, **carebastine** demonstrates **significant anti-angiogenic activity**, which may contribute to therapeutic benefits in allergic airway remodeling. This activity was comprehensively demonstrated in both in vitro and in vivo models:

Table: Anti-Angiogenic Effects of **Carebastine** in Experimental Models

Experimental Model	Carebastine Concentration	Observed Effect	Inhibition Percentage
HUVEC Proliferation	20 µM (48h)	Reduced cell proliferation	42%
HUVEC Proliferation	20 µM (72h)	Reduced cell proliferation	64%
HPAEC Proliferation	20 µM (48h)	Reduced cell proliferation	62%
HPAEC Proliferation	20 µM (72h)	Reduced cell proliferation	75%
HUVEC Migration	10 µM	Inhibited cell migration	37%
HUVEC Migration	30 µM	Inhibited cell migration	70%
HPAEC Migration	10 µM	Inhibited cell migration	60%

Experimental Model	Carebastine Concentration	Observed Effect	Inhibition Percentage
HPAEC Migration	30 $\mu$ M	Inhibited cell migration	78%
Capillary Tube Formation	20 $\mu$ M	Reduced network complexity	70-86%
Chick CAM Assay (in vivo)	30 $\mu$ M	Inhibited VEGF-induced angiogenesis	~50% (2-fold reduction)
Chick CAM Assay (in vivo)	50 $\mu$ M	Inhibited VEGF-induced angiogenesis	~67% (3-fold reduction)

The anti-angiogenic mechanism involves **inhibition of VEGF receptor-2 (Flk-1/KDR) phosphorylation** and subsequent **suppression of Akt kinase activation**, key signaling components in endothelial cell survival and proliferation pathways. **Carebastine** (10-20  $\mu$ M) produced a 4- to 6-fold reduction in both VEGF- and  $H_1$  receptor-induced VEGFR-2 and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) [5].

## Impact on Inflammatory Mediators

**Carebastine** demonstrates **broad anti-inflammatory activity** beyond histamine receptor blockade through multiple mechanisms:

- **Inhibition of NF- $\kappa$ B translocation:** Suppresses nuclear factor kappa-light-chain-enhancer of activated B cells signaling, reducing expression of pro-inflammatory cytokines and adhesion molecules
- **Modulation of adhesion molecule expression:** Downregulates ICAM-1 expression on epithelial cells, potentially reducing inflammatory cell infiltration
- **Cytokine network modulation:** Inhibits production and release of various cytokines including IL-4, IL-6, IL-8, and TNF- $\alpha$
- **Mast cell stabilization:** Reduces histamine release from activated mast cells through receptor-independent mechanisms

These pleiotropic effects contribute to **carebastine's** efficacy in allergic conditions where multiple inflammatory pathways are simultaneously activated [4].

## Quantitative Pharmacological Profiling

### Pharmacokinetic Parameters

Table: Pharmacokinetic Profile of **Carebastine** Following Ebastine Administration

Parameter	10 mg Ebastine Dose	20 mg Ebastine Dose	Notes
Terminal Elimination Half-Life	10.6 ± 2.6 hours	12.5 ± 1.9 hours	Dose-dependent increase
Time to Peak Concentration (T <sub>max</sub> )	2.5-4 hours	2.5-4 hours	Consistent across doses
Effect Onset	Within 1-2 hours	Within 1-2 hours	Histamine wheal suppression
Duration of Action	Up to 24 hours	Up to 24 hours	Supports once-daily dosing
Food Effect	15% increase in AUC	15% increase in AUC	With standardized meal
Linearity	Linear pharmacokinetics	Linear pharmacokinetics	Dose-proportional exposure

### Efficacy Correlations

The **pharmacodynamic activity** of **carebastine** closely correlates with plasma concentrations, demonstrating a direct exposure-response relationship:

- **Wheal and flare suppression** shows significant correlation with **carebastine** plasma levels ( $p < 0.01$ )
- **Maximum inhibition** of histamine-induced wheal area occurs at 3-6 hours post-administration, corresponding with C<sub>max</sub>

- **Sustained antihistaminic activity** persists for 24 hours, consistent with the compound's elimination half-life
- **Dose-dependent efficacy** observed with 10 mg and 20 mg ebastine doses, producing corresponding **carebastine** exposure

The established **exposure-response relationship** supports therapeutic dosing recommendations and provides a rational basis for clinical use [2].

## Experimental Methodologies for Pharmacological Characterization

### In Vitro Angiogenesis Assays

#### Endothelial Cell Proliferation Assay:

- **Cell lines:** Human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs)
- **Culture conditions:** Cells maintained in endothelial growth medium with 2-10% FBS
- **Treatment protocol:** **Carebastine** (1-50  $\mu$ M) applied 1 hour before VEGF stimulation (10-50 ng/mL)
- **Proliferation measurement:** MTS tetrazolium assay after 48-72 hours treatment
- **Data analysis:** Percentage inhibition calculated versus VEGF-stimulated controls

#### Cell Migration Assay:

- **Methodology:** Boyden chamber or wound healing assay
- **Stimulant:** VEGF (20 ng/mL) as chemoattractant
- **Carebastine pre-treatment:** 1 hour before experiment initiation
- **Quantification:** Migrated cells counted after 6-24 hours
- **Inhibition calculation:** Percentage reduction compared to VEGF control

#### Tube Formation Assay:

- **Matrix:** Growth factor-reduced Matrigel or similar basement membrane extract
- **Cell seeding:**  $1.0-2.5 \times 10^4$  cells/well with **carebastine** (1-30  $\mu$ M)
- **Incubation:** 6-18 hours at 37°C, 5% CO<sub>2</sub>
- **Quantification:** Tube length, branching points, and mesh number measured
- **Imaging:** Phase-contrast microscopy with computerized image analysis

## Signaling Pathway Analysis

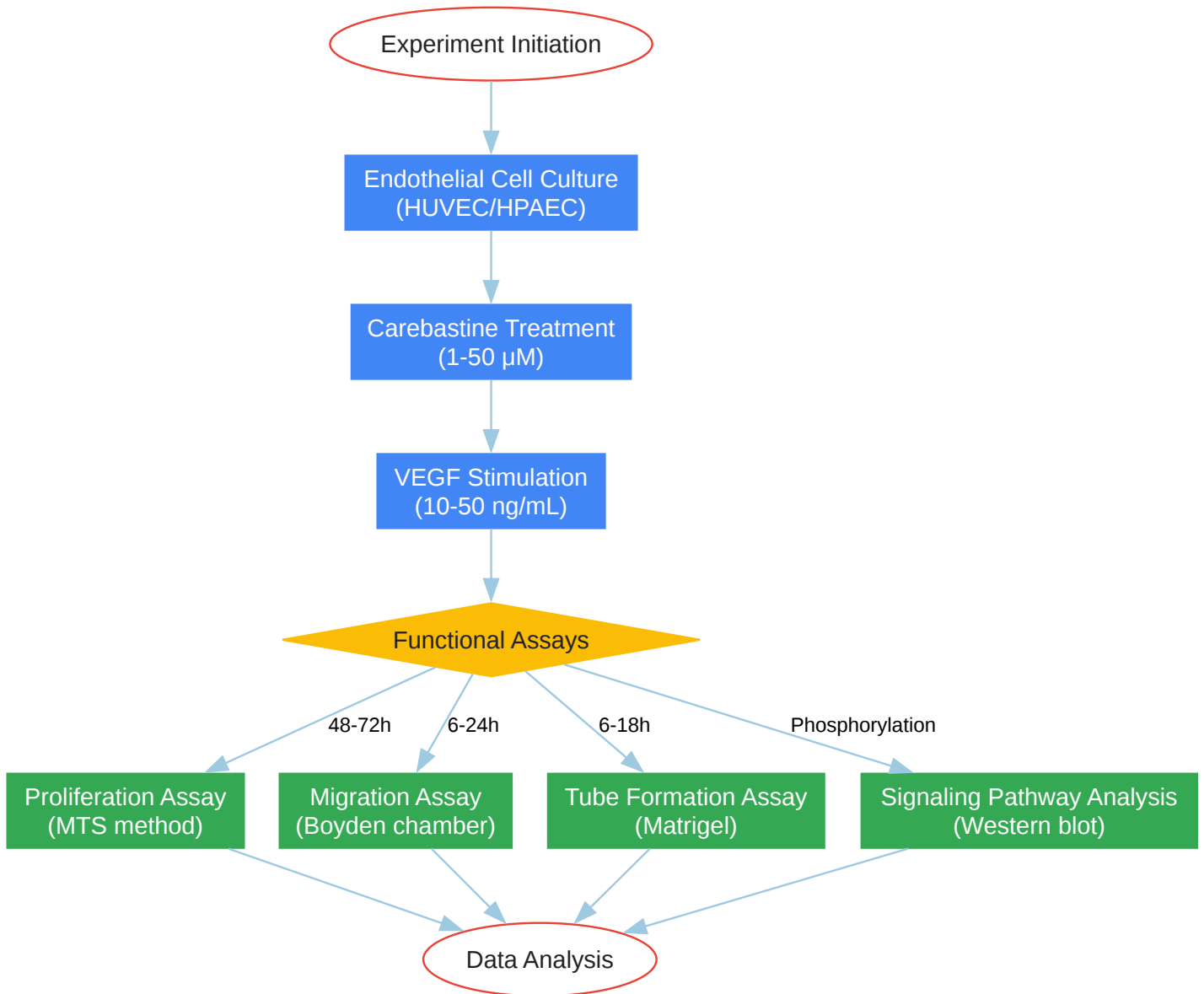
### Western Blot for Phosphorylation Status:

- **Protein extraction:** RIPA buffer with phosphatase and protease inhibitors
- **Target proteins:** VEGFR-2 (Tyr1175), Akt (Ser473)
- **Electrophoresis:** 8-12% SDS-PAGE gels, transfer to PVDF membranes
- **Detection:** Chemiluminescence with phospho-specific antibodies
- **Normalization:** Total protein or housekeeping genes ( $\beta$ -actin, GAPDH)

### Receptor Binding Studies:

- **Membrane preparation:** Cells or tissues expressing H<sub>1</sub> receptors
- **Radioligand:** [<sup>3</sup>H]-pyrilamine or similar H<sub>1</sub>-selective ligand
- **Incubation:** Varying **carebastine** concentrations with fixed radioligand
- **Analysis:** Scatchard plots for K<sub>i</sub> and IC<sub>50</sub> determination

The following diagram illustrates the key experimental workflow for evaluating **carebastine**'s anti-angiogenic activity:



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*Experimental workflow for evaluating **Carebastine**'s anti-angiogenic properties*

## In Vivo Models

**Chick Chorioallantoic Membrane (CAM) Assay:**

- **Embryos:** Fertilized chicken eggs (day 3-5 of development)
- **Treatment: Carebastine** (10-50  $\mu\text{M}$ ) applied with or without VEGF
- **Evaluation:** Angiogenesis scoring after 48-72 hours
- **Quantification:** Vessel branching and density measurement

#### Histamine-Induced Wheal and Flare in Humans:

- **Subjects:** Healthy volunteers or allergic rhinitis patients
- **Histamine challenge:** Intradermal histamine (1-2  $\mu\text{g}$ )
- **Carebastine administration:** Oral ebastine (10-20 mg)
- **Measurement:** Wheal area at predetermined timepoints
- **Correlation:** Plasma **carebastine** levels versus wheal suppression

## Integrated Mechanism Analysis and Therapeutic Perspectives

The following diagram integrates **carebastine's** multiple mechanisms of action and their functional consequences:

*Integrated mechanisms of Carebastine's pharmacological activity*

## Summary and Therapeutic Perspectives

**Carebastine** represents a **multifunctional antihistamine metabolite** with a compelling pharmacological profile that extends beyond simple  $\text{H}_1$  receptor blockade. Its **dual antihistaminic and anti-angiogenic activities** position it uniquely among second-generation antihistamines, particularly for managing allergic conditions with significant remodeling components such as persistent rhinitis and chronic urticaria.

The **well-characterized anti-angiogenic effects** demonstrated across multiple experimental systems, combined with established clinical safety, suggest potential therapeutic applications beyond current indications. The concentration-dependent inhibition of endothelial cell proliferation, migration, and tube formation, coupled with suppression of VEGFR-2 signaling, provides a rational basis for investigating **carebastine** in conditions with pathological angiogenesis components.

Future research directions should include:

- **Detailed structural characterization** of **carebastine**-H<sub>1</sub> receptor interactions
- **Exploration of potential applications** in oncology given the anti-angiogenic potency
- **Clinical studies** examining effects on airway remodeling in asthma
- **Combination therapy approaches** with other anti-inflammatory agents
- **Formulation development** to optimize bioavailability and tissue distribution

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To cite this document: Smolecule. [Comprehensive Technical Profile: Pharmacological Activity of Carebastine]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b592739#carebastine-pharmacological-activity>]

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